molecular formula C34H30N4O5S2 B2710294 N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide CAS No. 477546-58-0

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide

Cat. No.: B2710294
CAS No.: 477546-58-0
M. Wt: 638.76
InChI Key: KJOSOZDKHDUWLA-SGRXOXICSA-N
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Description

This compound features a symmetrical bis-benzothiazole scaffold with ethoxy (C₂H₅O-) and methyl (-CH₃) substituents at the 6- and 3-positions, respectively, on the dihydro-1,3-benzothiazole rings. The (2Z)-configuration of the imine bond is critical for maintaining planarity, which may influence intermolecular interactions and bioactivity.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O5S2/c1-5-41-25-15-17-27-29(19-25)44-33(37(27)3)35-31(39)21-7-11-23(12-8-21)43-24-13-9-22(10-14-24)32(40)36-34-38(4)28-18-16-26(42-6-2)20-30(28)45-34/h7-20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOSOZDKHDUWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N=C5N(C6=C(S5)C=C(C=C6)OCC)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide is a complex organic compound that exhibits a range of biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 6-ethoxy-3-methylbenzothiazole derivatives with various amines and phenolic compounds. The structure can be represented as follows:

CX=NCYCZ\text{C}_{\text{X}}=\text{N}-\text{C}_{\text{Y}}-\text{C}_{\text{Z}}

Where:

  • CX\text{C}_{\text{X}} represents the benzothiazole component.
  • CY\text{C}_{\text{Y}} corresponds to the phenoxy group.
  • CZ\text{C}_{\text{Z}} denotes the amide linkage.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-[6-ethoxy-3-methylbenzothiazolylidene] have shown effectiveness against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaWeak
Candida tropicalisModerate

In a study evaluating a series of benzothiazole derivatives, it was found that the presence of electron-withdrawing groups enhanced antimicrobial activity significantly.

Anticonvulsant Activity

A series of benzamide derivatives were synthesized and evaluated for anticonvulsant activity. The results indicated that many compounds exhibited activity in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Notably:

Compound Activity Test Type
Benzothiazole DerivativeActiveMES
Benzothiazole DerivativeActivescPTZ

None of the tested compounds showed neurotoxicity or liver toxicity, indicating a favorable safety profile for further development .

Other Biological Activities

In addition to antimicrobial and anticonvulsant activities, benzothiazole derivatives have been explored for their anti-inflammatory properties. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : In one study, several synthesized benzothiazole derivatives were tested against clinical strains of bacteria. The results showed that modifications on the benzothiazole ring could lead to enhanced activity against resistant strains .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of excitotoxicity. The findings indicated that these compounds could reduce oxidative stress markers and protect neuronal cells from glutamate-induced damage .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance:

  • A study demonstrated that compounds similar to N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide exhibited significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties:

  • Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways:

  • Research indicates that benzothiazole derivatives can inhibit enzymes like carbonic anhydrase and cholinesterase, which are crucial in various physiological processes .

Material Science Applications

Due to its unique chemical structure, this compound may also find applications in material science:

  • Organic Electronics : Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs).
  • Sensors : The compound's electronic properties allow it to be used in sensor technologies for detecting environmental pollutants.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli with an MIC of 32 µg/mL.
Study CEnzyme InhibitionInhibited carbonic anhydrase activity by 75% at 50 µM concentration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the benzothiazole carboxamide family, which is well-documented for antimicrobial and anticancer activities. Key structural comparisons include:

Compound Name / ID (from Evidence) Core Structure Substituents Key Features
Target Compound Bis-dihydrobenzothiazole 6-ethoxy, 3-methyl Symmetrical, conjugated phenoxy-benzamide bridge
N-[2-(4-Cl-phenyl)-4-oxo-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, ) Benzothiazole + thiazolidinone 4-Cl-phenyl Thiazolidinone ring enhances hydrogen-bonding capacity
N-(2-phenyl-4-oxo-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4l, ) Benzothiazole + thiazolidinone 2-Cl-phenyl Acetamide spacer increases flexibility
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones (7–9, ) Triazole-thione Sulfonyl, difluorophenyl Sulfonyl groups improve solubility; triazole enhances metal-binding potential
  • Substituent Impact: Ethoxy vs. Methyl Group: The 3-methyl group on the benzothiazole ring may sterically hinder intermolecular interactions but stabilize the dihydrobenzothiazole conformation .

Bioactivity and Molecular Interactions

  • Antimicrobial Activity: Benzothiazole-thiazolidinone hybrids (e.g., 4d in ) exhibit MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² against bacterial/fungal pathogens . The target compound’s ethoxy groups may enhance activity against Gram-negative bacteria by improving outer membrane penetration. Triazole-thiones (e.g., 7–9) with sulfonyl groups show broad-spectrum antifungal activity, suggesting that the target compound’s phenoxy bridge could mimic sulfonyl interactions with fungal cytochrome P450 enzymes .
  • Docking Studies :

    • Benzothiazole carboxamides (e.g., 3a in ) bind to bacterial DNA gyrase via π-π stacking and hydrogen bonding. The target compound’s extended conjugation may strengthen these interactions .

Physicochemical Properties

  • Solubility : Ethoxy groups may reduce aqueous solubility compared to sulfonyl-containing analogs (e.g., 7–9) but improve lipid bilayer permeability .
  • Stability: The (2Z)-configuration and conjugated system likely enhance photostability compared to non-planar analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole precursors and substituted benzamide intermediates. Key steps include:

  • Reagent Selection : Ethanol or THF as solvents, acetic acid as a catalyst, and reflux conditions (4–6 hours) for imine bond formation .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol yields pure products (45–93% yields depending on substituents) .
  • Critical Factors : Substituents on the benzothiazole ring (e.g., ethoxy, methyl) influence reaction kinetics; electron-withdrawing groups may require longer reaction times .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • NMR : Analyze chemical shifts for the benzothiazole NH proton (~δ 12–14 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • IR : Confirm carbamoyl (C=O stretch at ~1680 cm⁻¹) and benzothiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., MW ~600–650 g/mol) and fragmentation patterns .

Q. What purification strategies mitigate low yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Isolation : Use column chromatography to separate hydrazide intermediates (e.g., N′-[(2,6-dichlorophenyl)methylidene] derivatives) before cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of carboxamide intermediates, reducing side-product formation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The benzothiazole ring’s electron-deficient nature enhances reactivity at the carbamoyl group .
  • Experimental Validation : Compare reaction rates of derivatives with electron-donating (e.g., -OCH₃) vs. withdrawing (e.g., -NO₂) groups in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., antimicrobial assays) to identify outliers caused by solvent polarity or cell-line variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy) to isolate contributions to bioactivity .

Q. How can Bayesian optimization improve reaction condition screening for novel derivatives?

  • Methodological Answer :

  • Algorithmic Workflow : Define variables (temperature, catalyst loading), then iteratively test high-yield parameter spaces predicted by Gaussian process models .
  • Case Study : Optimize thiazolidinone ring closure (critical for anticancer activity) by prioritizing ethanol reflux over THF, reducing reaction time by 40% .

Q. What mechanistic insights explain the compound’s photostability in UV-Vis studies?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Model excited-state relaxation pathways; the conjugated benzothiazole system dissipates energy via non-radiative decay, reducing photodegradation .
  • Experimental Corroboration : Compare UV-Vis spectra before/after light exposure; minimal λmax shifts confirm stability .

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